Sulfamethazine-13C6
Overview
Description
Sulfamethazine-13C6, also known as Sulfadimidine-13C6, is a stable isotope-labeled compound. It is a derivative of sulfamethazine, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Scientific Research Applications
Sulfamethazine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of sulfamethazine and related compounds.
Biology: Employed in metabolic studies to track the distribution and transformation of sulfamethazine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of sulfamethazine in the body.
Industry: Applied in the development and validation of analytical methods for the detection and quantitation of sulfamethazine residues in food and environmental samples
Mechanism of Action
Target of Action
Sulfamethazine-13C6, also known as Sulfadimidine-13C6, primarily targets the dihydropteroate synthetase (dihydrofolate synthetase) enzyme in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid (THF), which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competes with PABA for binding to the enzyme . By doing so, it inhibits the synthesis of dihydrofolic acid, thereby preventing the production of THF . As a result, it hampers the growth and multiplication of bacteria, making it bacteriostatic in nature .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate pathway in bacteria, which is critical for the synthesis of nucleic acids and proteins . The downstream effect of this disruption is the prevention of bacterial growth and multiplication .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and multiplication . This is achieved by disrupting the folate pathway, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethazine-13C6 involves the incorporation of carbon-13 into the sulfamethazine molecule. This is typically achieved through a series of chemical reactions that introduce the isotope at specific positions within the molecule. The exact synthetic route can vary, but it generally involves the use of labeled precursors and reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity carbon-13 sources and advanced synthesis techniques to ensure the accurate incorporation of the isotope. The final product is then purified and characterized to confirm its isotopic composition and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Sulfamethazine-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfamerazine: Similar to sulfamethazine but with variations in its chemical structure and pharmacological effects.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim for a synergistic effect
Uniqueness of Sulfamethazine-13C6: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and quantitation in various research applications. This makes it an invaluable tool in studies requiring detailed analysis of sulfamethazine’s behavior and effects .
Properties
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVTGNCAZCNNR-BULCFLCISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016505 | |
Record name | Sulfadimidine-13C(6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77643-91-5 | |
Record name | Sulfadimidine-13C(6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.